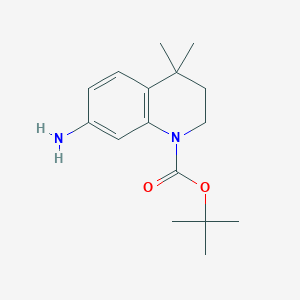

7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline

Description

Propriétés

IUPAC Name |

tert-butyl 7-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-7-6-11(17)10-13(12)18/h6-7,10H,8-9,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCDSQPIXLEJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722825 | |

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873056-12-3 | |

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The synthesis of 7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline typically involves multi-step organic transformations starting from quinoline carboxylic acid derivatives or related precursors. Key steps include:

- Reduction of cyano groups to aminoalcohol intermediates

- Selective protection of amino groups with tert-butoxycarbonyl (Boc) groups

- Oxidation to ketone intermediates

- Conversion to oxime derivatives followed by deprotection

These steps are often executed under carefully controlled temperature and solvent conditions to maximize yield and purity.

Detailed Preparation Method from Patent Literature

A representative and well-documented method is described in a patent (US5633262A), which outlines the preparation of quinoline derivatives including this compound:

Step 1: Reduction of Cyano Group

The cyano group on the quinoline precursor is reduced using lithium aluminum hydride (LAH) at low temperatures (10° to 13° C) to form an aminoalcohol intermediate.

Step 2: Amino Group Protection

The amino group of the aminoalcohol is selectively protected with di-tert-butyl dicarbonate (Boc anhydride) in a solvent mixture of dioxane and water, stirred at room temperature for 2 hours.

Step 3: Oxidation to Ketone

The protected aminoalcohol is oxidized using sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO), following the Parikh-Doering oxidation method, to yield the corresponding ketone.

Step 4: Formation of Oxime

The ketone is reacted with methoxyamine hydrochloride in the presence of sodium bicarbonate in a mixed solvent system (ethanol and tetrahydrofuran) at 40° C for 1 hour to form the oxime derivative.

Step 5: Purification

The crude product is purified by silica gel column chromatography using hexane-ethyl acetate (2:1) as the eluent, affording the target compound with a yield of approximately 64% for the Boc-protected intermediate and 88% for the oxime formation step.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyano reduction | Lithium aluminum hydride (LAH) | Not specified | 10° to 13° C | Not given | Controlled addition over 1.5 h |

| Amino protection | Di-tert-butyl dicarbonate (Boc2O) | Dioxane/water (1.5 L/0.5 L) | Room temperature | 64 | Stirred 2 h |

| Oxidation to ketone | SO3-pyridine complex | Dimethyl sulfoxide (DMSO) | Not specified | Not given | Parikh-Doering oxidation |

| Oxime formation | Methoxyamine hydrochloride, NaHCO3 | Ethanol/THF (5 ml/2.5 ml) | 40° C, 1 h | 88 | Stirred under oil bath |

| Purification | Silica gel chromatography (hexane/ethyl acetate 2:1) | - | Room temperature | - | Final isolation step |

Mechanistic and Practical Considerations

Selective Boc Protection: The Boc group protects the amino functionality, preventing unwanted side reactions during oxidation and subsequent steps. The use of di-tert-butyl dicarbonate in aqueous dioxane allows mild conditions that preserve other sensitive groups.

Parikh-Doering Oxidation: This oxidation method is preferred for converting aminoalcohols to ketones without overoxidation or degradation of the Boc group. The sulfur trioxide-pyridine complex in DMSO is a mild oxidant that facilitates high selectivity.

Oxime Formation: The reaction with methoxyamine hydrochloride in the presence of sodium bicarbonate ensures the formation of the oxime derivative, which can be further manipulated or deprotected depending on the synthetic goals.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar biological activities and can be used in drug discovery and development.

Medicine

In medicine, compounds with quinoline cores are known for their therapeutic properties. This compound could be explored for its potential use in treating various diseases, including infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylate groups can facilitate binding to biological targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound of the quinoline family.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and stability. The combination of amino and carboxylate groups also provides a unique set of chemical properties, making it a valuable compound for various applications.

Activité Biologique

7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a carboxylate group, which contribute to its unique chemical properties and potential therapeutic applications.

- IUPAC Name : tert-butyl 7-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.3778 g/mol

- CAS Number : 873056-12-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinoline Core : Starting from an appropriate aniline derivative through cyclization reactions.

- Introduction of tert-Butyl Group : Using tert-butyl chloride in the presence of a base.

- Amination : Introducing the amino group via nucleophilic substitution.

- Carboxylation : Using carbon dioxide or other carboxylating agents to introduce the carboxylate group.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the amino and carboxylate groups facilitates binding to biological targets, influencing various biochemical pathways.

Antiviral and Anticancer Properties

Research indicates that quinoline derivatives possess antiviral and anticancer activities. For instance, compounds structurally related to this compound have been evaluated for their efficacy against cancer cell lines and viral infections.

Case Studies

- Anticancer Activity : A study investigating quinoline derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cells. The presence of the amino group in this compound may contribute similarly by interacting with cellular targets involved in tumor growth.

- Antimicrobial Efficacy : Research on related quinoline compounds has shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could potentially exhibit similar antimicrobial properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Chloroquine | Antimalarial | Well-studied for malaria treatment |

| Quinidine | Antiarrhythmic | Derived from quinoline |

| 7-Aminoquinoline | Antimicrobial | Basic structure similar to target compound |

Uniqueness of this compound

This compound is unique due to its tert-butyl group which enhances lipophilicity and stability compared to other quinolines. The combination of amino and carboxylate groups provides a distinctive set of chemical properties that may enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline, and how can purity be maximized during synthesis?

- Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the quinoline core. For example, the Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). To maximize purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for intermediate purification. Monitoring reaction progress via TLC and confirming final product integrity with -NMR and LC-MS is critical .

Q. How should researchers characterize the stereochemical and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- - and -NMR : To confirm substitution patterns and Boc-group integrity.

- FT-IR : To identify amine N-H stretches (~3300 cm) and carbonyl groups (Boc C=O at ~1680 cm).

- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Always use PPE (gloves, lab coat, goggles) due to potential amine reactivity. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a desiccator at 2–8°C to prevent Boc-group hydrolysis. Spills should be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in -NMR data between synthesized batches of this compound?

- Methodological Answer : Contradictions often arise from residual solvents, rotamers (due to the Boc group), or diastereomeric impurities. Solutions include:

- 2D NMR (COSY, NOESY) : To resolve overlapping signals.

- Variable-temperature NMR : To identify dynamic rotational barriers.

- HPLC with chiral columns : To detect enantiomeric impurities .

Q. What strategies are effective for modifying the Boc group while retaining the quinoline core’s bioactivity?

- Methodological Answer : The Boc group can be selectively removed under acidic conditions (e.g., TFA/DCM) to expose the amine for further functionalization. Post-deprotection, re-protection with alternative groups (e.g., Fmoc) or conjugation to pharmacophores (e.g., fluorophores) can be achieved via carbodiimide coupling (EDC/HOBt). Monitor reaction efficiency using LC-MS .

Q. How does the 4,4-dimethyl substitution influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The steric bulk of the 4,4-dimethyl groups may hinder Pd-catalyzed reactions (e.g., Suzuki-Miyaura). To mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.

- Optimize solvent polarity (e.g., DMF or toluene) and temperature (80–100°C) to enhance reaction rates .

Q. What computational methods are suitable for predicting the biological targets of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against kinase or GPCR libraries can identify potential targets. Validate predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies. Compare results with structurally related compounds (e.g., 3,4-dihydroquinoline derivatives) to contextualize activity .

Data Contradiction and Validation Questions

Q. How to resolve conflicting reports on the compound’s stability in aqueous buffers?

- Methodological Answer : Stability depends on pH and temperature. Perform accelerated degradation studies:

- Conditions : PBS (pH 7.4) vs. acetate buffer (pH 5.0) at 37°C.

- Analysis : Monitor Boc-group hydrolysis via HPLC at 0, 24, and 48 hours. Use LC-MS to identify degradation products (e.g., free amine or quinoline ring oxidation) .

Q. Why do biological assays show variable activity across similar quinoline derivatives?

- Methodological Answer : Subtle structural differences (e.g., substituent position, Boc-group lability) can alter target binding. Perform SAR (structure-activity relationship) studies by synthesizing analogs (e.g., replacing Boc with acetyl or tosyl groups) and testing against a standardized enzyme panel (e.g., PI3Kδ or CYP450 isoforms) .

Comparative Analysis Table

| Compound | Key Structural Feature | Biological Activity (Hypothesized) | Reference |

|---|---|---|---|

| 3,4-Dihydroquinoline | Unprotected amine | Antidepressant effects | |

| 7-Amino-1-Boc-quinoline | Boc-protected amine | Kinase inhibition (predicted) | |

| 2-Chloro-3-formyl quinoline | Electrophilic aldehyde | Antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.